4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Hydroxy Meloxicam is a derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis . The compound is characterized by the presence of a hydroxyl group at the 5’ position, which distinguishes it from its parent compound, Meloxicam .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hydroxy Meloxicam typically involves the hydroxylation of Meloxicam. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods: In industrial settings, the production of 5’-Hydroxy Meloxicam may involve large-scale hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 5’-Hydroxy Meloxicam undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Meloxicam.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to Meloxicam.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5’-Hydroxy Meloxicam has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 5’-Hydroxy Meloxicam is similar to that of Meloxicam. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX, 5’-Hydroxy Meloxicam reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Meloxicam: The parent compound, used widely as an NSAID.
Piroxicam: Another NSAID in the oxicam class, with similar anti-inflammatory properties.
Tenoxicam: An oxicam derivative with a longer half-life and similar therapeutic uses.
Uniqueness: 5’-Hydroxy Meloxicam is unique due to the presence of the hydroxyl group at the 5’ position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other oxicam derivatives .
Properties
Molecular Formula |
C14H13N3O5S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-7-6-15-14(23-7)16-13(20)11-12(19)10-8(18)4-3-5-9(10)24(21,22)17(11)2/h3-6,18-19H,1-2H3,(H,15,16,20) |
InChI Key |
QQKLZJSQYNDETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S(=O)(=O)N2C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.